Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Description
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Biological Activity
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (CAS No. 717872-07-6) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19NO6, with a molecular weight of approximately 369.373 g/mol. The compound features a complex structure with methoxy and benzofuran moieties that are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
1. Cytotoxicity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, derivatives of benzofuran compounds have shown IC50 values indicating their effectiveness in inhibiting the growth of leukemia cell lines such as K562 and HL-60 .
Cell Line | IC50 (mM) |
---|---|
K562 | 0.1 |
HL-60 | 5.0 |
The ability to induce apoptosis has been linked to the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show moderate antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria .
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus | 32 |
E. coli | 64 |
This antimicrobial activity appears to be influenced by the presence of specific substituents on the aromatic ring, which enhance its efficacy .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
1. Induction of Apoptosis
The compound's ability to induce apoptosis in cancer cells is primarily through ROS generation and mitochondrial dysfunction. This results in the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death .
2. Antibacterial Mechanisms
The antibacterial effects may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Benzofuran Derivatives : A study demonstrated that modifications in the structure of benzofuran derivatives significantly impacted their cytotoxicity and apoptosis induction capabilities .
- Antimicrobial Testing : Another investigation assessed a series of related compounds for their antimicrobial properties against clinical strains, revealing promising results for certain derivatives that could serve as lead compounds in antibiotic development .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-12-7-5-6-8-15(12)27-18(11)19(22)21-14-10-17(25-3)16(24-2)9-13(14)20(23)26-4/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVSLYKQXAREDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.